molecular formula C18H17NO3 B8551078 9H-Xanthene-3-carboxamide, N,N-diethyl-9-oxo- CAS No. 825649-24-9

9H-Xanthene-3-carboxamide, N,N-diethyl-9-oxo-

Cat. No. B8551078
M. Wt: 295.3 g/mol
InChI Key: GPQQELNDVHJKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106207B2

Procedure details

A sample of compound 5a, (13.4 g, 55.6 mmol) was suspended in 220 mL CH2Cl2 and 24.4 mL (330 mmol) of thionyl chloride was added. The mixture was refluxed over 6 h, adding approximately 10 mL of additional thionyl chloride per hour until the reaction became homogeneous. At that time, the thionyl chloride and solvent were removed under vacuum and the remaining residue was diluted with an additional 220 mL CH2Cl2. To the suspension was added 100 mL ice cold 1.5 N NaOH, 100 mL CH2Cl2, and 17 mL (166 mmol) diethyl amine. After stirring for 15 min at room temperature, the phases were separated, and the organic phase was washed with HCl and brine, dried over magnesium sulfate, filtered and concentrated to yield Compound 6a (14.7 g, 49.8 mmol). MS m/z (MH+) 296.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
220 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:15]2[CH:14]=[CH:13][C:12]([C:16]([OH:18])=O)=[CH:11][C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.S(Cl)(Cl)=O.[CH2:23]([NH:25][CH2:26][CH3:27])[CH3:24]>C(Cl)Cl>[CH2:23]([N:25]([CH2:26][CH3:27])[C:16]([C:12]1[CH:13]=[CH:14][C:15]2[C:2](=[O:1])[C:3]3[C:8]([O:9][C:10]=2[CH:11]=1)=[CH:7][CH:6]=[CH:5][CH:4]=3)=[O:18])[CH3:24]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
O=C1C2=CC=CC=C2OC=2C=C(C=CC12)C(=O)O
Step Two
Name
Quantity
24.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
220 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed over 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
At that time, the thionyl chloride and solvent were removed under vacuum
ADDITION
Type
ADDITION
Details
the remaining residue was diluted with an additional 220 mL CH2Cl2
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic phase was washed with HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)N(C(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 49.8 mmol
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.